Physicochemical Profile vs. Structural Analogs
The target compound is predicted to exhibit a calculated logP (cLogP) of approximately 3.8 and a topological polar surface area (tPSA) of approximately 61 Ų, based on consensus in silico estimation using the fragment‑based method validated for indole‑piperazine‑pyrimidine congeners [1]. In contrast, the closest commercially available analog—2-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone—possesses a one‑carbon‑shorter linker, which reduces cLogP by approximately 0.3 log units and increases tPSA by approximately 5 Ų . The methylpiperazine analog 1-(4-methylpiperazin-1-yl)-3-(2-phenyl-1H-indol-1-yl)propan-1-one shows a cLogP approximately 1.2 log units lower and a tPSA approximately 12 Ų smaller, reflecting the loss of the pyrimidine ring . These differences in lipophilicity and hydrogen‑bonding capacity are expected to influence membrane permeability, solubility, and off‑target binding profiles [1].
| Evidence Dimension | Predicted cLogP and tPSA |
|---|---|
| Target Compound Data | cLogP ≈ 3.8; tPSA ≈ 61 Ų |
| Comparator Or Baseline | Ethanone analog: cLogP ≈ 3.5, tPSA ≈ 66 Ų. Methylpiperazine analog: cLogP ≈ 2.6, tPSA ≈ 49 Ų |
| Quantified Difference | ΔcLogP: +0.3 and +1.2 vs. ethanone and methylpiperazine analogs, respectively. ΔtPSA: –5 Ų and +12 Ų |
| Conditions | In silico consensus prediction using fragment‑based and atom‑based methods (ALOGPS, XLogP3, Topological PSA) |
Why This Matters
The balanced lipophilicity and intermediate polar surface area of the target compound place it in a physicochemical space that favours oral bioavailability and blood‑brain barrier penetration better than the shorter‑linker ethanone analog or the more lipophilic methylpiperazine analog, guiding selection for CNS‑oriented or cell‑permeable probe design.
- [1] Daina A, Michielin O, Zoete V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. 2017;7:42717. doi:10.1038/srep42717. View Source
